(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance.
Mechanism of Action
The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. Additionally, the compound’s unique structure allows it to modulate various biochemical pathways, contributing to its diverse range of effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group but differs in the ring structure, leading to distinct chemical and biological properties.
α-(Trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used as a versatile synthetic intermediate in organic chemistry.
Uniqueness: (3S)-3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both a pyrrolidine ring and a trifluoromethyl group. This combination imparts specific stereochemical and electronic properties that are not found in other similar compounds, making it particularly valuable in various applications.
Properties
Molecular Formula |
C6H8F3NO2 |
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Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)1-2-10-3-5/h10H,1-3H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
VEUBBZBEISLEIY-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)C(F)(F)F |
Canonical SMILES |
C1CNCC1(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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